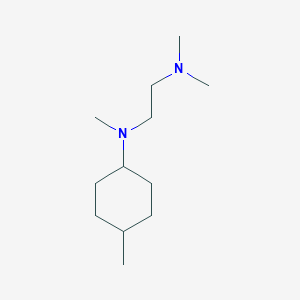
7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as FMPPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline derivatives and has been found to possess several interesting properties that make it an attractive candidate for various applications.
Mécanisme D'action
The exact mechanism of action of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not fully understood. However, it is believed that the compound exerts its effects by interacting with specific receptors in the body. These receptors are involved in various cellular processes, including cell growth and division, and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has several advantages when used in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its properties are well known. However, there are also some limitations to its use. For example, 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One area of interest is in the development of new anti-cancer drugs based on the compound. Additionally, 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline may have potential applications in other areas of research, such as neuroscience and immunology. Further studies are needed to fully understand the potential of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline and its derivatives in various fields of research.
Méthodes De Synthèse
The synthesis of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline can be achieved through a multi-step reaction process. The first step involves the preparation of 7-fluoro-4-methylquinoline, which is then subjected to a series of reactions to obtain the final product. The synthesis of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied, and several methods have been developed to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to have several potential applications in scientific research. One of the major areas of interest is in the field of pharmacology, where it has been studied for its potential use as a drug target. 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to exhibit significant activity against various types of cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
7-fluoro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3/c1-15-13-20(22-19-14-16(21)7-8-18(15)19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIJVMPAZFDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)

